molecular formula C6H8ClN3O2 B2955722 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride CAS No. 2309446-30-6

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride

カタログ番号: B2955722
CAS番号: 2309446-30-6
分子量: 189.6
InChIキー: RJOQAXPJXHOBPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolo-triazole core with a carboxylic acid substituent at position 4. The hydrochloride salt enhances its stability and solubility in polar solvents. It is synthesized via refluxing the precursor compound (e.g., compound 3a) in concentrated HCl for 24 hours, yielding a white solid with a high purity (95.2%) and a melting point of 193–195 °C . Key spectroscopic data include:

  • 1H NMR (DMSO-d6): δ 10.76 (s, 2H), 9.63 (s, 1H), 4.54 (dd, J = 11.8, 9.1 Hz, 1H), 4.43 (dd, J = 11.7, 6.4 Hz, 1H) .
  • 13C NMR (DMSO-d6): δ 172.2 (COOH), 160.1, 139.7, 47.8, 45.5, 24.5 .
  • LCMS (ES-API): m/z = 154.2 (M+H)+ .

特性

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-5-8-7-3-9(5)2-4;/h3-4H,1-2H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOQAXPJXHOBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NN=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309446-30-6
Record name 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride typically involves multiple steps, including etherification, hydrazonation, cyclization, and reduction[_{{{CITATION{{{_1{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]1,2,4 .... The reaction conditions vary depending on the specific synthetic route chosen, but they generally require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps to remove any impurities and ensure the final product meets quality standards.

化学反応の分析

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions can include derivatives of the original compound, which may have different functional groups or structural modifications

科学的研究の応用

Chemistry: In chemistry, 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a necroptosis inhibitor, which can help mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers. Its ability to inhibit necroptosis makes it a promising candidate for developing new therapeutic agents.

Medicine: In the medical field, this compound is being explored for its potential use in treating various diseases. Its anti-inflammatory and anti-cancer properties make it a valuable compound for drug development.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

作用機序

The mechanism by which 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

Structural Analogues

A. 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium Chloride

  • Structure: Features a phenyl substituent at position 2 instead of a carboxylic acid.
  • Application: Explored in catalysis and ionic liquid chemistry .

B. (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine Hydrochloride

  • Structure: Substituted with an amine group at position 3.
  • Properties: Lower molecular weight (138.17 g/mol) and higher solubility in aqueous media compared to the carboxylic acid derivative .
  • Application: Used as a building block in drug discovery .

C. 7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium Tetrafluoroborate

  • Structure: Contains fluorinated substituents and a tetrafluoroborate counterion.
  • Properties: Enhanced thermal stability (decomposition >300 °C) and catalytic activity in organic reactions, such as Benzoin condensation .
Functional Analogues

A. 6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid

  • Structure: A triazolo-thiadiazine derivative with a carboxylic acid group.
  • Properties: Higher molecular weight (434.3 g/mol) and lower aqueous solubility due to the thiadiazine ring.
  • Application: Demonstrated anti-inflammatory activity comparable to celecoxib in preclinical studies .
Key Research Findings
  • Synthetic Efficiency: The target compound’s synthesis (95.2% yield) is more efficient than triazolo-thiadiazine derivatives (33–65% yields) .
  • Catalytic Performance: Fluorinated triazolium salts (e.g., RoNHC-S) outperform the target compound in reactions like Benzoin condensation due to enhanced electron-withdrawing effects .

生物活性

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid; hydrochloride (CAS No. 2940954-43-6) is a heterocyclic compound with potential pharmacological applications. This article explores its biological activities, particularly focusing on its role as a necroptosis inhibitor and its implications in various disease models.

  • Molecular Formula : C5H7N3O2·HCl
  • Molecular Weight : 153.14 g/mol
  • Synonyms : 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride

Recent studies have highlighted the compound's ability to inhibit necroptosis, a form of programmed cell death associated with various inflammatory diseases and cancers. It acts primarily by inhibiting receptor-interacting protein kinase 1 (RIPK1), which is crucial in the necroptosis signaling pathway.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications on the pyrrolo-triazole scaffold can significantly influence biological activity. For instance, derivatives with specific substituents showed enhanced potency against necroptosis in cellular assays.

CompoundModificationActivity (IC50)Reference
Compound 26None50 nM
Compound AMethyl group30 nM
Compound BEthyl group20 nM

Biological Activity Data

The biological activity of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives has been extensively studied in various models:

  • Anti-necroptotic Activity : In vitro studies demonstrated that compound 26 exhibited significant inhibition of necroptosis in both human and mouse cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models of rheumatoid arthritis and neurodegenerative diseases.

Case Study: Neurodegenerative Disease Model

A study involving a mouse model of Alzheimer's disease showed that treatment with the compound led to:

  • Reduced neuronal death.
  • Decreased levels of inflammatory cytokines.

These findings suggest a protective role against neuroinflammation associated with Alzheimer's pathology.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is well absorbed when administered orally, with favorable bioavailability. The half-life and metabolic pathways are currently under investigation to optimize dosing regimens for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride and its derivatives?

  • Methodological Answer : Structural confirmation should employ a combination of nuclear magnetic resonance (NMR) for proton/carbon mapping, X-ray diffraction (XRD) for crystallographic validation, and high-resolution mass spectrometry (HRMS) for molecular weight verification. For salts, elemental analysis and infrared (IR) spectroscopy are critical to confirm counterion interactions (e.g., hydrochloride formation). These steps align with protocols used to validate analogous triazole-thiadiazine derivatives .

Q. How can researchers assess solubility and lipophilicity during initial compound characterization?

  • Methodological Answer : Use the SwissADME platform to calculate logP (lipophilicity) and aqueous solubility via the ESOL (Estimated SOLubility) model. Experimental validation involves shake-flask methods: dissolve the compound in a biphasic system (e.g., octanol/water), measure partition coefficients via UV-Vis spectroscopy, and compare results against computational predictions to refine synthesis protocols .

Q. What are the key steps in synthesizing this compound’s core scaffold?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with dichlorophenyl precursors under reflux in ethanol. Optimize reaction time (12–24 hours) and temperature (70–80°C) to maximize yield. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials .

Advanced Research Questions

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : Integrate density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Combine this with molecular docking (AutoDock Vina) to assess target binding affinity. Validate predictions using SwissADME for ADME parameters (e.g., bioavailability radar, CYP450 inhibition). This hybrid approach reduces reliance on trial-and-error synthesis .

Q. What experimental strategies resolve contradictions in stability data between accelerated degradation studies and long-term storage?

  • Methodological Answer : Conduct forced degradation studies under acidic/alkaline, oxidative, and photolytic conditions (ICH guidelines). Use HPLC-UV to quantify degradation products and compare with long-term stability data (25°C/60% RH for 12–24 months). Apply Arrhenius kinetics to extrapolate shelf-life, ensuring alignment between accelerated and real-time results .

Q. How can researchers optimize reaction conditions to minimize byproducts during salt formation (e.g., hydrochloride)?

  • Methodological Answer : Screen counterion equivalents (e.g., HCl) stoichiometrically (1:1 to 1:2 molar ratios) in solvents like dichloromethane or methanol. Monitor pH during salt precipitation (target pH 2–3 for hydrochloride). Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity) and reduce side reactions (e.g., over-protonation) .

Q. What methodologies validate the biological selectivity of derivatives against off-target receptors?

  • Methodological Answer : Perform kinase profiling assays (e.g., Eurofins KinaseScan) to assess selectivity across a panel of 100+ kinases. Pair this with in vitro cytotoxicity screening (MTT assay on HEK293 cells) to identify non-specific effects. For in silico prioritization, apply machine learning models (e.g., Random Forest) trained on kinase inhibition datasets .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in lipophilicity data between computational predictions and experimental measurements?

  • Methodological Answer : Reconcile differences by verifying compound purity (≥95% via HPLC) and ensuring shake-flask experiments are conducted at equilibrium (24-hour agitation). If discrepancies persist, recalibrate computational models using experimental logP values from structurally similar triazole derivatives .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC50 values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For low-n datasets, employ Bayesian hierarchical modeling to reduce overfitting .

Tables for Key Parameters

Parameter Method/Tool Reference
Lipophilicity (logP)SwissADME, Shake-flask
Stability (t1/2)HPLC-UV, Arrhenius kinetics
Synthetic Yield OptimizationDoE, Cyclocondensation
Target SelectivityKinaseScan, Molecular Docking

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。